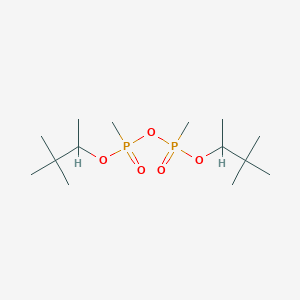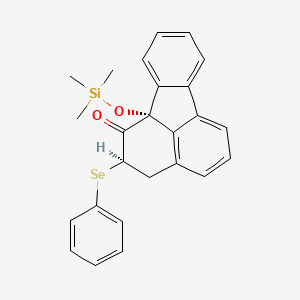
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one is a synthetic organic compound that features a pyrrolidine ring attached to a butenone structure with three chlorine atoms
Métodos De Preparación
The synthesis of 1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a trichlorobutenone precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparación Con Compuestos Similares
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(pyrrolidin-1-yl)butan-1-ol: This compound features a pyrrolidine ring attached to a butanol structure and is used in various chemical syntheses.
4-(pyrrolidin-1-yl)butan-1-amine: This compound has a similar structure but with an amine group instead of a ketone, and it is used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its trichlorobutenone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
83124-97-4 |
|---|---|
Fórmula molecular |
C8H10Cl3NO |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
1,1,1-trichloro-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H10Cl3NO/c9-8(10,11)7(13)3-6-12-4-1-2-5-12/h3,6H,1-2,4-5H2 |
Clave InChI |
YFGOHGUFUNMIAH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C=CC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





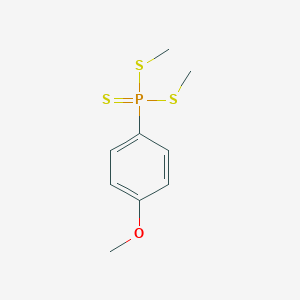
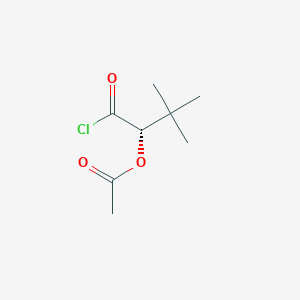
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
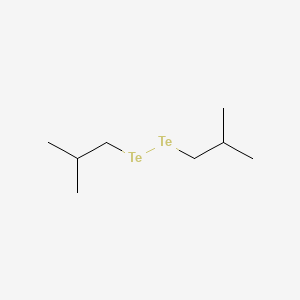
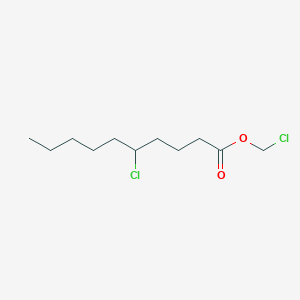
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
